theta-Cypermethrin

Catalog No.
S1801087
CAS No.
71697-59-1
M.F
C₂₂H₁₉Cl₂NO₃
M. Wt
416.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
theta-Cypermethrin

CAS Number

71697-59-1

Product Name

theta-Cypermethrin

IUPAC Name

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

Molecular Formula

C₂₂H₁₉Cl₂NO₃

Molecular Weight

416.3

InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20+/m1/s1

SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

Synonyms

(1S,3R)-rel-3-(2,2-Dichloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic acid (R)-cyano(3-phenoxyphenyl)methyl Ester; [1α(S*),3β]-(±)-3-(2,2-Dichloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic acid Cyano(3-phenoxyphenyl)methyl Ester; NRDC 159; Trans

Theta-cypermethrin is one of several stereoisomers of cypermethrin, a synthetic pyrethroid insecticide PubChem: . While cypermethrin itself finds widespread use in agriculture and household applications, scientific research has focused on theta-cypermethrin's specific effects on neuronal function.

Impact on Potassium Channels

Studies have investigated how theta-cypermethrin interacts with potassium channels in rat hippocampal neurons. These channels play a crucial role in regulating electrical activity within the nervous system. Research using the whole-cell patch-clamp technique has shown that theta-cypermethrin, like its isomer alpha-cypermethrin, decreases the amplitude of a specific potassium current known as the delayed rectifier potassium current (IK) Effect of alpha-cypermethrin and theta-cypermethrin on delayed rectifier potassium currents in rat hippocampal neurons: . Furthermore, both isomers shifted the activation curve of IK towards a more negative voltage, suggesting altered channel behavior.

Theta-Cypermethrin is a synthetic pyrethroid insecticide, classified under the broader category of cypermethrin isomers. Its chemical formula is C22H19Cl2NO3, with a molecular weight of approximately 416.3 g/mol. This compound is characterized by its unique structure, which includes a cyclopropanecarboxylate ester linkage, contributing to its insecticidal properties. As one of the isomers of cypermethrin, theta-cypermethrin exhibits similar biological activity but may differ in potency and environmental behavior compared to its counterparts such as alpha-cypermethrin and beta-cypermethrin .

Theta-cypermethrin acts as a fast-acting neurotoxin in insects. It disrupts the sodium ion channels in their nerve cells, leading to paralysis and death []. This mechanism is the subject of ongoing research to understand its selectivity and resistance development in insects [].

  • Theta-cypermethrin is moderately toxic to humans and animals if ingested, inhaled, or absorbed through the skin.
  • It can cause skin and eye irritation.
  • Studies have shown that theta-cypermethrin can be toxic to aquatic invertebrates and fish [].
Typical of pyrethroid compounds. These include:

  • Hydrolysis: The compound can hydrolyze in aquatic environments, with degradation rates varying significantly based on pH levels. For instance, at pH 11, the half-life can be as short as 23-38 minutes, while at pH 7 it can extend to 136-221 days .
  • Photolysis: Exposure to sunlight can lead to photodegradation, with half-lives ranging from 2.6 to 3.6 days depending on environmental conditions .
  • Biodegradation: Microbial activity can also degrade theta-cypermethrin, with reported half-lives around 17 days in certain conditions .

These reactions are crucial for understanding the environmental fate of theta-cypermethrin and its persistence in ecosystems.

Theta-Cypermethrin exhibits potent insecticidal activity against a variety of pests. Its mechanism primarily involves the disruption of sodium channels in insect neurons, leading to paralysis and death. Research has shown that theta-cypermethrin affects potassium currents in rat hippocampal neurons, indicating potential neurotoxic effects that may extend beyond target pests . Additionally, studies have demonstrated that it alters both transient and delayed rectifier potassium currents, suggesting significant interactions with neuronal signaling pathways .

The synthesis of theta-cypermethrin typically involves several steps:

  • Formation of Cyclopropanecarboxylate Ester: The initial step involves creating the cyclopropanecarboxylate structure through a reaction between appropriate carboxylic acids and alcohols.
  • Chlorination: Chlorination reactions introduce chlorine atoms into the molecular structure, enhancing the compound's insecticidal properties.
  • Purification: The final product is purified through crystallization or chromatography to obtain theta-cypermethrin in its desired form .

These synthetic routes ensure high yields and purity levels suitable for agricultural applications.

Theta-Cypermethrin is widely used in agriculture as an effective insecticide against a range of pests affecting crops such as cotton, vegetables, and fruit trees. Its applications include:

  • Agricultural Pest Control: Effective against aphids, beetles, and caterpillars.
  • Public Health: Utilized in vector control programs targeting disease-carrying insects like mosquitoes.
  • Veterinary Medicine: Employed in formulations for controlling ectoparasites on livestock .

Due to its efficacy and relatively low toxicity to mammals when used correctly, theta-cypermethrin remains a popular choice among pest management professionals.

Research on interaction studies has revealed that theta-cypermethrin can interact with various biological systems beyond insects. For example:

  • Neurotoxicity Studies: Investigations into its effects on neuronal cells indicate that it may alter ion channel functions, which could lead to neurotoxic effects in non-target organisms .
  • Ecotoxicological Assessments: Studies have shown that theta-cypermethrin poses risks to aquatic organisms, including fish and crustaceans, highlighting the importance of careful application and monitoring in agricultural practices .

Understanding these interactions is crucial for assessing environmental risks associated with this compound.

Theta-Cypermethrin belongs to a class of compounds known as pyrethroids. Other notable pyrethroid compounds include:

  • Alpha-Cypermethrin: Generally more potent than theta-cypermethrin against certain pests but may exhibit higher toxicity towards non-target organisms.
  • Beta-Cypermethrin: Similar efficacy but differs in chemical stability and environmental persistence.
  • Zeta-Cypermethrin: Another isomer with distinct properties that influence its application and effectiveness.
CompoundPotencyEnvironmental StabilityToxicity Profile
Theta-CypermethrinModerateModerateLower
Alpha-CypermethrinHighLowHigher
Beta-CypermethrinModerateModerateModerate
Zeta-CypermethrinVariableLowVariable

Theta-cypermethrin's unique balance of efficacy and lower toxicity makes it particularly valuable in integrated pest management strategies while minimizing adverse effects on beneficial organisms .

Molecular Formula and Physical Characteristics

Theta-cypermethrin is a synthetic pyrethroid insecticide with the molecular formula C₂₂H₁₉Cl₂NO₃ and a molecular weight of 416.30 grams per mole [1] [2] [7]. The compound exhibits characteristic physical properties that define its behavior in various environmental and analytical contexts.

The physical characteristics of theta-cypermethrin include a melting point range of 81-87°C [5] [8]. The compound appears as a white crystalline powder with an off-white color and is described as odorless [4] [8]. Theta-cypermethrin demonstrates low water solubility, being classified as insoluble in water, which is characteristic of pyrethroid compounds [8].

Table 1: Physical Properties of Theta-Cypermethrin

PropertyValueReference
Molecular FormulaC₂₂H₁₉Cl₂NO₃ [1] [2]
Molecular Weight416.30 g/mol [1] [7]
Melting Point81-87°C [5] [8]
AppearanceWhite crystalline powder [4] [8]
OdorOdorless [8]
Water SolubilityInsoluble [8]
Density1.3±0.1 g/cm³ [5]
Boiling Point511.3±50.0 °C at 760 mmHg [5]
Flash Point263.0±30.1 °C [5]

The compound demonstrates a density of 1.3±0.1 g/cm³ and a calculated boiling point of 511.3±50.0 °C at 760 mmHg [5]. These physical properties influence the compound's environmental fate and analytical behavior during laboratory procedures.

Stereochemistry and Isomeric Composition

Stereochemical Configuration

Theta-cypermethrin represents a specific stereoisomeric form within the cypermethrin family of compounds [1] [9]. The compound is characterized as a racemic mixture comprising two specific enantiomers: the (−)-(αR,1S,3R) and (+)-(αS,1R,3S) configurations [9] [11]. This stereochemical designation indicates the precise three-dimensional arrangement of atoms around the chiral centers present in the molecule.

The molecular structure of theta-cypermethrin contains three distinct chiral centers, which is characteristic of cypermethrin compounds [26] [28] [32]. These chiral centers are located at the alpha-carbon of the phenoxybenzyl moiety and at two positions within the cyclopropane ring system [28]. The specific stereochemical configuration of theta-cypermethrin is defined by its (1R)-trans-(αS) arrangement, distinguishing it from other cypermethrin isomers [1] [34].

Enantiomeric Relationships

Theta-cypermethrin exists as a 1:1 reaction mixture of two enantiomers [10] [14] [22]. The enantiomeric composition consists of (R)-α-cyano-3-phenoxybenzyl (1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate and (S)-α-cyano-3-phenoxybenzyl (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate [10] [14].

The enantiomeric relationship in theta-cypermethrin is particularly significant because these mirror-image molecules exhibit different biological activities and environmental behaviors [9] [13]. Research has demonstrated that the (+)-enantiomer and (−)-enantiomer of theta-cypermethrin undergo differential degradation kinetics in biological systems, with the (+)-enantiomer degrading more rapidly than the (−)-enantiomer [13].

Chiral Centers and Their Significance

The three chiral centers in theta-cypermethrin are critical determinants of its stereochemical identity and biological activity [26] [28]. The first chiral center is located at the alpha-carbon of the cyano-phenoxybenzyl group, where the cyano group attachment creates asymmetry [28]. The second and third chiral centers are positioned at carbons 1 and 3 of the cyclopropane ring, where the spatial arrangement of substituents determines the cis or trans configuration [28].

The significance of these chiral centers extends beyond structural considerations to encompass biological activity and environmental fate [26] [30]. The configuration at each chiral center influences the compound's interaction with target sites and its susceptibility to enzymatic degradation [30]. The 1R configuration about the cyclopropane ring is generally associated with higher biological activity compared to the 1S configuration [28].

Structural Relationship to Other Cypermethrin Isomers

Comparison with Alpha-Cypermethrin

Alpha-cypermethrin and theta-cypermethrin represent distinct stereoisomeric forms within the cypermethrin family, each characterized by specific enantiomeric compositions [12] [15]. Alpha-cypermethrin consists of a racemic mixture of two cis-isomers, specifically the (S)-α-cyano-3-phenoxybenzyl-(1R)-cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate and (R)-α-cyano-3-phenoxybenzyl-(1S)-cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate [12].

The fundamental structural difference between alpha-cypermethrin and theta-cypermethrin lies in the geometric configuration around the cyclopropane ring [27] [35]. While alpha-cypermethrin contains exclusively cis-isomers, theta-cypermethrin is composed entirely of trans-isomers [12] [35]. This geometric distinction significantly affects the biological activity profiles of these compounds, with alpha-cypermethrin demonstrating twice the insecticidal activity of the parent cypermethrin mixture [19].

Table 2: Structural Comparison Between Alpha-Cypermethrin and Theta-Cypermethrin

CharacteristicAlpha-CypermethrinTheta-Cypermethrin
Geometric ConfigurationCis-isomers onlyTrans-isomers only
Enantiomeric Composition(1R-cis-αS) + (1S-cis-αR)(1R-trans-αS) + (1S-trans-αR)
CAS Registry Number67375-30-871697-59-1
Relative ActivityHigher than cypermethrinComponent of cypermethrin

Relationship to Beta-Cypermethrin

Beta-cypermethrin represents a more complex stereoisomeric mixture compared to theta-cypermethrin [12] [18]. Beta-cypermethrin is composed of a 2:3 mixture that includes both alpha-cypermethrin and theta-cypermethrin components [35]. This composition consists of two enantiomeric pairs in a specific ratio: the cis-isomers (alpha-cypermethrin components) and the trans-isomers (theta-cypermethrin components) [12] [18].

The relationship between theta-cypermethrin and beta-cypermethrin is that of a constituent to a mixture [18] [35]. Theta-cypermethrin exists as one of the components within the beta-cypermethrin formulation, contributing the trans-stereoisomeric portion to the overall mixture [18]. This compositional relationship affects the analytical separation and identification of these compounds in analytical procedures [27].

Distinction from Zeta-Cypermethrin

Zeta-cypermethrin differs significantly from theta-cypermethrin in its stereoisomeric composition and regulatory classification [12] [20]. Zeta-cypermethrin consists of a mixture of stereoisomers where the ratio of specific isomeric pairs lies within defined ranges, specifically the (S)-(1RS,3RS) isomeric pair to the (S)-(1RS,3SR) isomeric pair in ratios ranging from 45-55 to 55-45 [12].

The distinction between theta-cypermethrin and zeta-cypermethrin extends to their analytical behavior and environmental characteristics [20]. While theta-cypermethrin is characterized by its specific trans-configuration and defined enantiomeric composition, zeta-cypermethrin represents a broader mixture with variable stereoisomeric ratios [12] [20]. Research indicates that zeta-cypermethrin demonstrates different residual effects and environmental persistence compared to theta-cypermethrin [20].

Nomenclature and Identification Systems

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for theta-cypermethrin follows systematic naming conventions that reflect its complete stereochemical identity [10] [22]. The IUPAC Preferred IUPAC Name (PIN) for theta-cypermethrin is: rac-(R)-cyano(3-phenoxyphenyl)methyl (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate [10] [22].

The complete IUPAC name provides detailed stereochemical information: 1:1 reaction mixture of the two enantiomers (R)-α-cyano-3-phenoxybenzyl (1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate and (S)-α-cyano-3-phenoxybenzyl (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate [10] [22]. This nomenclature explicitly identifies the racemic nature of the compound and the specific stereochemical configuration of each enantiomer.

Alternative systematic names include the Chemical Abstracts Service (CAS) name: (R)-cyano(3-phenoxyphenyl)methyl (1S,3R)-rel-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate [10] [24]. The "rel-" prefix in the CAS name indicates the relative stereochemical configuration of the substituents.

CAS Registry and Alternative Identifiers

Theta-cypermethrin is registered in the Chemical Abstracts Service Registry under the primary CAS Registry Number 71697-59-1 [1] [22] [24]. This unique identifier serves as the definitive reference for the compound in chemical databases and regulatory documents. An additional CAS number, 65732-07-2, is associated with specific stereoisomeric forms of theta-cypermethrin [1] [6].

Table 3: Identification Numbers and Codes for Theta-Cypermethrin

Identifier TypeNumber/CodeReference
Primary CAS Number71697-59-1 [1] [24]
Alternative CAS Number65732-07-2 [1] [6]
Deprecated CAS Number137432-55-4 [1] [24]
PubChem CID91691 [1] [23]
European Community Number265-899-6 [1] [22]
UNII63368KV4PY [1]
ChEBI IDCHEBI:39338 [1]
InChI KeyKAATUXNTWXVJKI-GGPKGHCWSA-N [1] [22]

The compound is also identified through various international database systems [1] [22]. The PubChem Compound Identifier (CID) 91691 provides access to comprehensive chemical information in the PubChem database [1] [23]. The European Community number 265-899-6 facilitates identification within European regulatory frameworks [1] [22].

Additional identification codes include the UNII (Unique Ingredient Identifier) 63368KV4PY, which is used by the United States Food and Drug Administration [1]. The ChEBI (Chemical Entities of Biological Interest) identifier CHEBI:39338 provides access to biological and chemical information in the ChEBI database [1].

Physical State and Organoleptic Properties

Theta-cypermethrin (CAS Number: 71697-59-1) is a solid crystalline compound at room temperature that presents as a white to off-white crystalline powder [1] [2]. The compound is characterized by its odorless nature and is free from visible extraneous matter when produced as a technical material [2]. The molecular formula is C₂₂H₁₉Cl₂NO₃ with a molecular weight of 416.30 g/mol [3] [4] [5].

The compound exhibits typical pyrethroid characteristics in terms of its physical appearance, maintaining structural integrity under normal atmospheric conditions. The crystalline nature of theta-cypermethrin contributes to its stability and handling properties during formulation and application processes [1].

Thermodynamic Parameters

Melting and Boiling Points

The melting point of theta-cypermethrin ranges from 81 to 87°C [6] [2] [7], indicating a relatively low melting temperature compared to other pyrethroid compounds. This temperature range is consistent across multiple analytical determinations and reflects the compound's thermal characteristics.

The boiling point of theta-cypermethrin has been calculated as 511.3 ± 50.0°C at 760 mmHg [6] [7]. However, it is important to note that the compound undergoes decomposition before reaching its theoretical boiling point, with thermal decomposition occurring above 200°C [8] [9]. This decomposition characteristic is typical of pyrethroid compounds and has implications for formulation and application processes.

Flash Point and Thermal Stability

The flash point of theta-cypermethrin is 263.0 ± 30.1°C [6] [7], indicating low flammability under normal conditions. This relatively high flash point contributes to the compound's safety profile during handling and storage operations.

Thermal stability studies have demonstrated that theta-cypermethrin is thermally unstable in aqueous conditions, where hydrolysis is accelerated by heat [8]. Research has shown that when heated in water at 100°C for 10 minutes, only 66% of the compound remains, decreasing to 27% after one hour [8]. This thermal instability in aqueous environments has significant implications for food processing and environmental fate studies.

Solubility Characteristics

Theta-cypermethrin exhibits extremely low water solubility, with a measured value of 0.11 mg/L at 25°C [6] [7] [10]. This low aqueous solubility is characteristic of pyrethroid insecticides and contributes to their environmental behavior and bioaccumulation potential.

In contrast, theta-cypermethrin demonstrates high solubility in organic solvents. The compound is highly soluble in polar organic solvents such as methanol (>25 g/L), acetone (>250 g/L), and acetonitrile (200-500 g/L) [11] [12]. It also shows excellent solubility in non-polar solvents including toluene (>250 g/L), dichloromethane (>250 g/L), and ethyl acetate (>250 g/L) [11]. The solubility in n-hexane is moderate at 6.5 g/L [11].

The octanol-water partition coefficient (log P) of theta-cypermethrin is 6.27 [6] [13], indicating high lipophilicity. This high log P value suggests strong partitioning into lipid phases and potential for bioaccumulation in biological systems.

Spectroscopic Properties

Theta-cypermethrin can be characterized using various spectroscopic techniques. The compound shows characteristic absorption properties that allow for analytical determination using ultraviolet-visible (UV-Vis) spectroscopy [14]. High-performance liquid chromatography (HPLC) with UV detection has been successfully employed for quantitative analysis of theta-cypermethrin in various matrices [14].

Infrared (IR) spectroscopy has been used to confirm the identity of theta-cypermethrin and its structural characteristics [14]. The IR spectrum provides information about functional groups present in the molecule, including the cyano group, phenoxy group, and cyclopropane ring system.

Nuclear magnetic resonance (NMR) spectroscopy, including both ¹H-NMR and ¹³C-NMR, has been utilized for structural confirmation and purity assessment of theta-cypermethrin [14]. Mass spectrometry (MS) techniques, particularly gas chromatography-mass spectrometry (GC-MS), provide molecular weight confirmation and fragmentation patterns for identification purposes [14].

The refractive index of theta-cypermethrin is 1.622 [6] [7], which is useful for optical identification and purity assessment. This property, combined with other physical constants, aids in the characterization and quality control of the compound.

Stability Under Various Environmental Conditions

The stability of theta-cypermethrin is significantly influenced by environmental conditions, particularly pH and exposure to light. Under acidic conditions (pH 3), the compound demonstrates good stability, with acidic conditions favoring chiral configuration stability [15] [16]. At neutral pH (pH 7), theta-cypermethrin maintains stability with a hydrolysis half-life (DT₅₀) of 101 days [17].

However, stability decreases under alkaline conditions. At pH 9, the compound shows moderate stability with a DT₅₀ of 7 days [17], while under strongly alkaline conditions (pH 12-13), rapid hydrolysis occurs [18]. This pH-dependent stability has important implications for environmental fate and application conditions.

Photostability studies reveal that theta-cypermethrin is susceptible to photodegradation. Under sunlight exposure in aqueous systems, the compound shows photodegradation half-lives ranging from 2.6 to 3.6 days [18]. This photolability contributes to the compound's environmental fate and limits its persistence in surface waters.

The compound demonstrates good stability under normal storage conditions, with a shelf life of two years when stored at 0-6°C [10]. Under practical field conditions, theta-cypermethrin has shown stability to air and light exposure, making it suitable for various application scenarios [18].

Vapor pressure measurements indicate that theta-cypermethrin has a low vapor pressure of 1.8 × 10⁻⁷ Pa at 20°C [6] [10], suggesting minimal volatilization under normal environmental conditions. This low volatility contributes to the compound's persistence on treated surfaces and reduces atmospheric transport potential.

XLogP3

6

Wikipedia

(1R)-trans-(alphaS)-cypermethrin

Dates

Last modified: 08-15-2023

Explore Compound Types